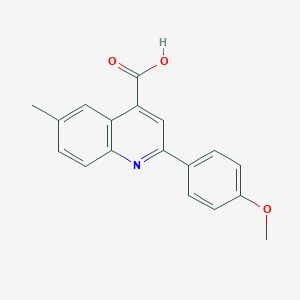![molecular formula C21H20N2S B385903 (2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE](/img/structure/B385903.png)
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiazole ring, an allyl group, and a methylphenylamine moiety
Vorbereitungsmethoden
The synthesis of (2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable naphthalene derivative with a thioamide under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using an allyl halide and a base.
Coupling with 4-methylphenylamine: The final step involves coupling the intermediate with 4-methylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group or the aromatic ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2Z)-N-(4-METHYLPHENYL)-1-(PROP-2-EN-1-YL)-1H,2H,4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-IMINE can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their substituents and overall properties.
Naphthalene derivatives: Compounds like naphthalene-1,2-diamine and 1-naphthol have the naphthalene ring but lack the thiazole moiety.
Allyl derivatives: Compounds like allyl chloride and allyl alcohol contain the allyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its diverse range of applications and reactivity.
Eigenschaften
Molekularformel |
C21H20N2S |
|---|---|
Molekulargewicht |
332.5g/mol |
IUPAC-Name |
N-(4-methylphenyl)-1-prop-2-enyl-4,5-dihydrobenzo[e][1,3]benzothiazol-2-imine |
InChI |
InChI=1S/C21H20N2S/c1-3-14-23-20-18-7-5-4-6-16(18)10-13-19(20)24-21(23)22-17-11-8-15(2)9-12-17/h3-9,11-12H,1,10,13-14H2,2H3 |
InChI-Schlüssel |
VXIVQSWZGJTFMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C3=C(S2)CCC4=CC=CC=C43)CC=C |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C2N(C3=C(S2)CCC4=CC=CC=C43)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


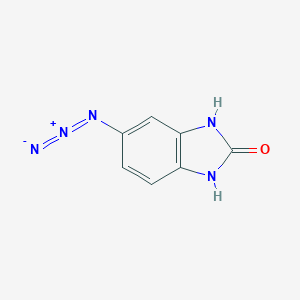
![Terephthalaldehyde bis[(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B385822.png)
![(2E)-2-[2-(4-acetylphenyl)hydrazinylidene]-N-benzyl-2-cyanoethanamide](/img/structure/B385825.png)
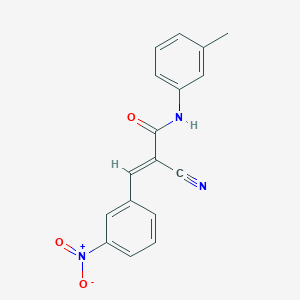
![5-[(2-ethyl-3H-benzimidazol-5-yl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B385827.png)
![5-[2-(4-acetylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B385828.png)
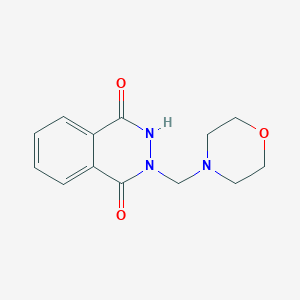
![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385833.png)
![1-[(4-chlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B385835.png)
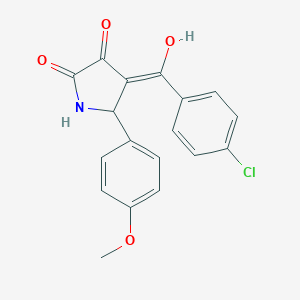
![Ethyl 2-methyl-5-oxo-1-phenyl-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]pyrrole-2-carboxylate](/img/structure/B385840.png)
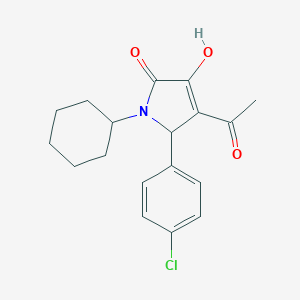
![2-(2-{1-Cyano-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethylidene}hydrazino)benzoic acid](/img/structure/B385843.png)
